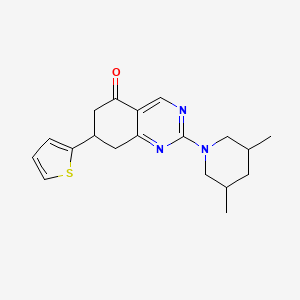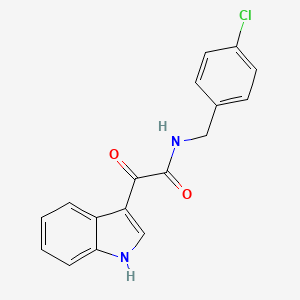![molecular formula C17H17NO3 B4414428 N-[4-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B4414428.png)
N-[4-(allyloxy)phenyl]-4-methoxybenzamide
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-4-methoxybenzamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the endocannabinoid uptake, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
AM404 exerts its effects by inhibiting the uptake of the endocannabinoid anandamide. Anandamide is an endogenous cannabinoid that plays a key role in pain, inflammation, and neuroprotection. By inhibiting the uptake of anandamide, AM404 increases its levels in the brain and other tissues, leading to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), in animal models of inflammation. AM404 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroprotection and neuroplasticity.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 has several advantages for lab experiments. It is a potent inhibitor of the endocannabinoid uptake, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which makes it a useful tool for studying pain, inflammation, and neurodegenerative disorders.
However, there are also some limitations to using AM404 in lab experiments. It has been shown to have off-target effects on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which may complicate its interpretation in some experiments. Additionally, its effects may vary depending on the species and strain of the animal used in experiments.
Zukünftige Richtungen
There are several future directions for research on AM404. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its neuroprotective effects and its potential for slowing the progression of these diseases. Finally, further studies are needed to determine its off-target effects on other receptors and its potential for drug interactions.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. AM404 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-12-21-16-10-6-14(7-11-16)18-17(19)13-4-8-15(20-2)9-5-13/h3-11H,1,12H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKVNBOPZHMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4414354.png)
![4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4414355.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414362.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414373.png)

![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4414381.png)

![N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4414435.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4414440.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4414444.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
![9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4414455.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)